
6-Bromo-1H-indazole-4-carboxylic acid
Overview
Description
6-Bromo-1H-indazole-4-carboxylic acid (CAS 885523-08-0) is a brominated indazole derivative with a carboxylic acid group at the 4-position of the heterocyclic ring. Its molecular formula is C₈H₅BrN₂O₂, and it has a molecular weight of 241.04 g/mol . This compound is typically used in pharmaceutical research and chemical synthesis as a building block for drug candidates, particularly in kinase inhibitor development . Key properties include:
Preparation Methods
Bromination of Indazole Derivatives
One common method involves the bromination of 1H-indazole-4-carboxylic acid using bromine in an anhydrous acetic acid solvent. The steps involved are as follows:
Reagents :
- 1H-indazole-4-carboxylic acid
- Anhydrous acetic acid
- Bromine
-
- Dissolve 1H-indazole-4-carboxylic acid in anhydrous acetic acid in a three-neck flask.
- Heat the solution to around 90°C while stirring until the substrate is fully dissolved.
- Slowly add liquid bromine dropwise to the solution.
- Maintain reflux conditions for approximately 14 hours.
Alternative Synthetic Routes
Other methodologies also exist that can yield similar products with varying degrees of efficiency and complexity:
Cyclization Reactions :
The synthesis may also involve cyclization reactions starting from O-halophenylcarbonyl compounds or isatin, which react with phenylhydrazine or its derivatives under acidic conditions. However, these methods often lead to lower yields and are more complex in post-treatment processes.Industrial Methods :
For large-scale production, continuous flow reactors can be employed to enhance yield and control reaction parameters effectively. This method allows for better safety management and consistent product quality.
The following table summarizes different synthetic approaches for preparing this compound, highlighting their advantages and disadvantages:
Methodology | Advantages | Disadvantages |
---|---|---|
Bromination of Indazole | Simple procedure, good yield | Requires careful handling of bromine |
Cyclization from O-halophenylcarbonyl | Can produce various derivatives | Complicated post-treatment, lower yields |
Continuous Flow Reactor | High efficiency, consistent quality | Initial setup cost may be high |
Recent studies have shown that the compound exhibits potential biological activities, making it a valuable target for further research in medicinal chemistry. Its reactive sites allow for the synthesis of various derivatives that could enhance pharmacological properties.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed:
Substitution Products: Various substituted indazole derivatives.
Oxidation Products: Indazole oxides.
Reduction Products: Indazole amines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
6-Bromo-1H-indazole-4-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of novel anticancer, antiangiogenic, and antioxidant agents.
Biological Research: The compound is used to study the biological pathways and molecular targets involved in cancer and other diseases.
Industrial Applications: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-1H-indazole-4-carboxylic acid involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound inhibits the viability of cancer cells by interfering with cell division and inducing apoptosis.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes structurally related indazole derivatives, highlighting differences in substituents, molecular weights, and applications:
Key Structural and Functional Differences
Substituent Position: The carboxylic acid group position significantly impacts reactivity and binding affinity. For example, this compound (COOH at C4) may exhibit different hydrogen-bonding capabilities compared to its C3 or C6 analogs, influencing interactions with biological targets .
Functional Group Variations :
- Halogen substituents : Fluorine (in 6-Bromo-4-fluoro-1H-indazole) improves metabolic stability and bioavailability compared to bromine alone .
- Alkyl groups : The isopropyl group in 6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid adds steric bulk, which could modulate membrane permeability in drug candidates .
Molecular Weight and Solubility :
- Compounds with nitro groups or alkyl chains (e.g., molecular weight >250 g/mol) may exhibit lower aqueous solubility, requiring formulation adjustments for pharmaceutical use .
Biological Activity
6-Bromo-1H-indazole-4-carboxylic acid is a compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antioxidant properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H6BrN3O2. The presence of the bromine atom at the 6-position and the carboxylic acid group at the 4-position are crucial for its biological activity.
Indazole derivatives, including this compound, interact with various biological targets:
- Receptor Binding : These compounds have been shown to bind with high affinity to multiple receptors, influencing cellular signaling pathways.
- Enzyme Interaction : The compound interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, modulating their activity and affecting cellular metabolism .
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound through various assays:
- Cell Viability Assays : The compound demonstrated significant inhibitory effects on several cancer cell lines, including liver (HEP3BPN), breast (MDA453), and leukemia (HL60) cells. For instance, in vitro testing indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like methotrexate .
Cell Line | IC50 Value (µM) | Comparison |
---|---|---|
HEP3BPN | 5.0 | Methotrexate (10.0) |
MDA453 | 8.0 | Methotrexate (12.0) |
HL60 | 7.5 | Methotrexate (11.5) |
- Mechanisms of Action : The compound induces apoptosis in cancer cells via upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Anti-inflammatory Activity
Indazole derivatives have shown promising anti-inflammatory properties:
- Cytokine Inhibition : Studies indicate that these compounds can inhibit pro-inflammatory cytokines associated with tumor progression, suggesting potential applications in treating inflammatory diseases .
Antioxidant Activity
The antioxidant capabilities of this compound have also been explored:
- Oxidative Stress Modulation : The compound's interaction with oxidative stress-related enzymes suggests it could mitigate oxidative damage in cells, thereby providing protective effects against various diseases linked to oxidative stress .
Case Studies
Several case studies highlight the effectiveness of this compound:
- In Vitro Studies : A study reported that a series of synthesized derivatives showed significant antiproliferative activity against cancer cell lines with IC50 values ranging from 0.23 to 18.6 µM. These compounds were also found to disrupt cell migration and invasion by modulating matrix metalloproteinases .
- Animal Models : In vivo studies demonstrated that certain derivatives could suppress tumor growth without significant side effects, indicating their potential for therapeutic applications in cancer treatment .
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for 6-Bromo-1H-indazole-4-carboxylic acid to ensure stability?
The compound should be stored in a sealed container under dry conditions at room temperature to prevent degradation. Moisture-sensitive carboxylic acid groups and bromine substituents may hydrolyze or decompose under humid or extreme temperature conditions .
Q. What spectroscopic methods are commonly employed to characterize this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm the indazole ring structure and bromine substitution pattern.
- High-resolution mass spectrometry (HRMS) to verify molecular weight (241.04 g/mol) .
- Infrared (IR) spectroscopy to identify carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
Q. How can researchers verify the purity of this compound before experimental use?
Use HPLC with a reverse-phase column (e.g., C18) and UV detection at 254 nm. A purity threshold of >98% is recommended for synthetic applications. Cross-validate with melting point analysis (if available) and elemental analysis (C, H, N) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported solubility or stability data for this compound across studies?
- Perform controlled stability studies under varying conditions (pH, temperature, light exposure) using HPLC to track degradation.
- Compare results with literature using standardized buffers/solvents (e.g., DMSO for solubility testing). If contradictions persist, validate via X-ray crystallography to confirm structural integrity .
Q. What strategies are effective for introducing additional functional groups to the indazole ring without compromising the carboxylic acid moiety?
- Protect the carboxylic acid temporarily as a methyl ester (e.g., using SOCl₂/MeOH), perform bromination or cross-coupling at the 6-position, then hydrolyze the ester back to the acid .
- Use palladium-catalyzed Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the bromine site, ensuring anhydrous conditions to preserve the acid group .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., bromine as a leaving group).
- Simulate transition states for SNAr (nucleophilic aromatic substitution) reactions using software like Gaussian or ORCA to predict regioselectivity .
Q. What crystallization techniques yield high-quality single crystals of this compound for X-ray diffraction?
- Use slow evaporation in a mixed solvent system (e.g., ethanol/water) to promote crystal growth.
- Refine structures using SHELX software for small-molecule crystallography, leveraging its robust refinement algorithms for halogenated heterocycles .
Q. How do steric and electronic factors influence palladium-catalyzed cross-coupling reactions of this compound?
- The electron-withdrawing carboxylic acid group activates the bromine substituent for coupling but may sterically hinder bulky ligands. Optimize with Pd(PPh₃)₄ and mild bases (K₂CO₃) in THF at 60–80°C .
Q. Methodological Notes
- Contradiction Resolution : When conflicting data arise (e.g., melting points), replicate experiments under standardized protocols and cross-check with differential scanning calorimetry (DSC) .
- Functionalization : Prioritize protecting-group strategies to avoid side reactions at the carboxylic acid site during derivatization .
- Crystallography : Ensure crystal mounting under inert conditions (argon glovebox) to prevent hydrate formation, which can distort lattice parameters .
Properties
IUPAC Name |
6-bromo-1H-indazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-5(8(12)13)6-3-10-11-7(6)2-4/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYONCBWTWPVWRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)C=NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646521 | |
Record name | 6-Bromo-1H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885523-08-0 | |
Record name | 6-Bromo-1H-indazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885523-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 885523-08-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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